molecular formula C18H15NO2S B11322188 N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11322188
M. Wt: 309.4 g/mol
InChI Key: QCWRCVQAWQSJEA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isothiochromene core and a carboxamide group attached to a dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylphenylamine with isothiochromene-3-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C18H15NO2S/c1-11-7-8-15(12(2)9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-10H,1-2H3,(H,19,20)

InChI Key

QCWRCVQAWQSJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2)C

Origin of Product

United States

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